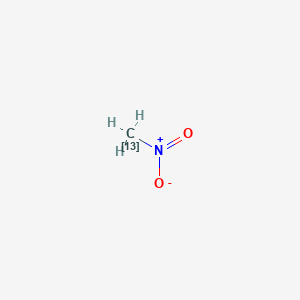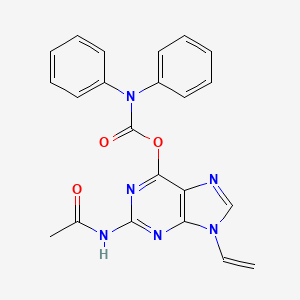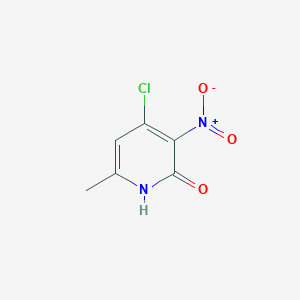
Nitromethane-13C
Overview
Description
Nitromethane-13C is an isotopically labeled compound where the carbon atom in nitromethane is replaced with the carbon-13 isotope. This compound has the chemical formula 13CH3NO2 and is used extensively in scientific research due to its unique properties. Nitromethane itself is a highly versatile and reactive chemical compound, characterized by the presence of a nitro group (-NO2) in its molecular structure .
Mechanism of Action
Target of Action
Nitromethane-13C is a stable isotope of Nitromethane, a simple organic compound with a chemical formula of CH3NO2 It’s known that nitromethane and its isotopes are often used as solvents, anesthetics, and fuel additives in various industrial applications .
Mode of Action
The specific mode of action of this compound is not well-studied. As an isotope, it behaves chemically identical to its non-isotopic counterpart, Nitromethane. Nitromethane is a polar liquid commonly used as a solvent in a variety of industrial applications . It’s also used as a fuel additive in certain racing fuels due to its ability to provide more oxygen to the combustion process .
Biochemical Pathways
This compound, like other stable isotopes, is often used in metabolic flux analysis studies . These studies use isotopically labeled compounds to trace the path of carbon through metabolic networks, providing valuable insights into metabolic regulation and network operation .
Pharmacokinetics
As a stable isotope, it’s expected to have similar adme (absorption, distribution, metabolism, and excretion) properties to nitromethane . Nitromethane is a small, polar molecule and is likely to be well-absorbed and distributed throughout the body. As with all chemicals, the bioavailability of this compound would be influenced by factors such as route of administration, dose, and individual patient characteristics.
Result of Action
Nitromethane has been classified as possibly carcinogenic to humans (iarc group 2b) . This suggests that exposure to Nitromethane could potentially lead to harmful cellular changes.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include temperature, pH, and the presence of other chemicals. For example, Nitromethane is known to be a flammable liquid, and its reactivity can increase with temperature . Therefore, the storage and handling conditions of this compound would need to be carefully controlled to ensure its stability and safety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nitromethane-13C can be synthesized through various methods. One common approach involves the reaction of 13C-labeled methanol with nitric acid. The reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotope into the nitromethane molecule.
Industrial Production Methods: Industrial production of nitromethane involves the gas-phase nitration of propane with nitric acid at high temperatures (350–450 °C). This exothermic reaction produces nitromethane along with other nitroalkanes .
Chemical Reactions Analysis
Types of Reactions: Nitromethane-13C undergoes several types of chemical reactions, including:
Oxidation: Nitromethane can be oxidized to form nitroform (trinitromethane) under specific conditions.
Reduction: Reduction of nitromethane typically yields methylamine or other amines.
Substitution: Nitromethane can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products:
Oxidation: Nitroform (trinitromethane).
Reduction: Methylamine.
Substitution: Various substituted nitromethane derivatives depending on the nucleophile used
Scientific Research Applications
Nitromethane-13C is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace carbon pathways.
Medicine: Utilized in the development of diagnostic techniques and drug metabolism studies.
Industry: Applied in the synthesis of labeled compounds for quality control and process optimization
Comparison with Similar Compounds
Nitroethane: Similar to nitromethane but with an ethyl group instead of a methyl group.
Nitropropane: Contains a propyl group and exhibits different physical and chemical properties.
Comparison:
Boiling Point: Nitromethane has a higher boiling point compared to nitroethane.
Density: Nitromethane is denser than nitroethane.
Energy Content: Nitromethane has a higher energy content, making it more suitable for applications requiring high energy output.
Nitromethane-13C stands out due to its isotopic labeling, which provides unique advantages in research applications, particularly in tracing and studying reaction mechanisms and metabolic pathways.
Properties
IUPAC Name |
nitro(113C)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGJENNIWJXYER-OUBTZVSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452405 | |
| Record name | Nitromethane-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.033 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32480-00-5 | |
| Record name | Nitromethane-13C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 32480-00-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















